molecular formula C7H9Cl2NO2S B2516258 Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride CAS No. 2219371-11-4

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride

Cat. No.: B2516258
CAS No.: 2219371-11-4
M. Wt: 242.11
InChI Key: IYIDZJGFHOHWCU-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Aminomethylation: The chlorinated thiophene undergoes aminomethylation, where an aminomethyl group is introduced at the 4-position. This can be achieved using formaldehyde and a primary amine under acidic conditions.

    Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: Thiophene derivatives are explored for their electronic properties and are used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

    Methyl 4-(aminomethyl)-5-bromothiophene-2-carboxylate hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(aminomethyl)-5-fluorothiophene-2-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 4-(aminomethyl)-5-iodothiophene-2-carboxylate hydrochloride: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: The presence of the chlorine atom in Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride can influence its reactivity and interactions with biological targets Chlorine is more electronegative than bromine, iodine, and fluorine, which can affect the compound’s electronic properties and its ability to form specific interactions

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c1-11-7(10)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIDZJGFHOHWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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